molecular formula C10H18BrNO2 B2754415 Tert-butyl 4-bromo-2-methylpyrrolidine-1-carboxylate CAS No. 1865282-57-0

Tert-butyl 4-bromo-2-methylpyrrolidine-1-carboxylate

Cat. No.: B2754415
CAS No.: 1865282-57-0
M. Wt: 264.163
InChI Key: UVTNYQNEFVHIBQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-2-methylpyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butyl carboxylate group at the 1-position, a methyl substituent at the 2-position, and a bromine atom at the 4-position of the five-membered nitrogen-containing ring. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive bromine atom and sterically shielded tert-butyl ester group . Its molecular formula is inferred as C₁₀H₁₆BrNO₂, with a molecular weight of 262.15 g/mol (calculated based on atomic composition).

Properties

IUPAC Name

tert-butyl 4-bromo-2-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTNYQNEFVHIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical bromination offers a pathway to introduce bromine at tertiary or benzylic positions. For tert-butyl 2-methylpyrrolidine-1-carboxylate, NBS in the presence of a radical initiator (e.g., AIBN) and light may selectively brominate position 4. The methyl group at position 2 stabilizes the radical intermediate through hyperconjugation, directing bromination to the less sterically hindered position 4.

Example Protocol :

  • Dissolve tert-butyl 2-methylpyrrolidine-1-carboxylate (1.0 equiv) in CCl₄.
  • Add NBS (1.1 equiv) and AIBN (0.1 equiv).
  • Reflux under UV light for 6–12 h.
  • Purify via column chromatography (hexane/EtOAc).

Yield Considerations :
Radical bromination typically achieves 40–60% yields for aliphatic systems, with byproducts arising from over-bromination or alternative radical pathways.

Functional Group Interconversion Strategies

Hydroxyl-to-Bromine Substitution

A two-step approach involves synthesizing tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate, followed by hydroxyl substitution with bromide.

Step 1: Hydroxyl Group Introduction
The hydroxyl group is introduced via epoxidation of a precursor alkene (e.g., tert-butyl 2-methyl-3,4-dehydropyrrolidine-1-carboxylate) followed by acid-catalyzed ring opening. Alternatively, oxidation of a secondary alcohol using Jones reagent or TEMPO/oxone may be employed.

Step 2: Bromination via PBr₃
Treatment with phosphorus tribromide (PBr₃) in dichloromethane at 0°C converts the hydroxyl group to bromide:
$$
\text{ROH} + \text{PBr}3 \rightarrow \text{RBr} + \text{H}3\text{PO}_3
$$
Optimization Notes :

  • Use anhydrous conditions to prevent hydrolysis.
  • Yields range from 65–80% for secondary alcohols.

Amine-to-Bromine Conversion via Diazotization

For intermediates with a primary amine at position 4 (e.g., tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate), diazotization followed by bromide substitution may be attempted:

Protocol :

  • Treat the amine with NaNO₂ and HBr at 0–5°C to form a diazonium salt.
  • Add CuBr as a catalyst to facilitate bromide displacement.

Challenges :
Aliphatic diazonium salts are thermally unstable, often leading to elimination (e.g., Hofmann degradation) rather than substitution. This method is more reliable for aromatic systems but may achieve 20–40% yields in aliphatic cases under tightly controlled conditions.

Cyclization of Brominated Linear Precursors

Gabriel Synthesis with Bromo-Substituted Starting Materials

Comparative Analysis of Methods

Method Yield Range Regioselectivity Stereochemical Control Scalability
Radical Bromination 40–60% Moderate Low Moderate
PBr₃ Substitution 65–80% High High High
Diazotization 20–40% Low Low Low
Gabriel Synthesis 50–70% Moderate Moderate High
RCM 60–75% High High Low

Key Takeaways :

  • PBr₃ substitution is optimal for high yields and scalability but requires a hydroxyl precursor.
  • RCM excels in stereochemical control but faces cost and catalyst recovery barriers.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Tert-butyl 4-bromo-2-methylpyrrolidine-1-carboxylate has been investigated for its potential to combat cancer. Studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown IC50 values below 50 μM in reducing cell viability in several cancer types, suggesting promising anticancer efficacy .
  • Anti-inflammatory Properties
    • Research has demonstrated that related compounds possess anti-inflammatory effects comparable to established drugs like indomethacin. In vivo studies using carrageenan-induced rat paw edema models revealed substantial inhibition of inflammation, with percentage inhibition values ranging from 39% to over 54% .
  • Antimicrobial Activity
    • The compound's derivatives have shown notable antimicrobial properties, particularly against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported between 10 to 20 μM. This suggests potential applications in treating bacterial infections .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Absorption : The lipophilic nature due to the tert-butyl group may enhance oral bioavailability.
  • Distribution : Studies indicate variable distribution profiles, with some compounds demonstrating limited blood-brain barrier permeability.
  • Metabolism : Likely metabolized by cytochrome P450 enzymes, affecting bioactivity and toxicity.
  • Excretion : Primarily through renal pathways, necessitating nephrotoxicity evaluations.

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50 Value (μM)Reference
AnticancerVarious cancer cell lines<50
Anti-inflammatoryRat paw edema model39% - 54%
AntimicrobialMycobacterium tuberculosis10 - 20

Case Studies

  • Anticancer Efficacy Study
    • A study evaluated the anticancer effects of a related compound in vitro and found that it induced apoptosis in cancer cells through caspase activation pathways. The results demonstrated a reduction in cell viability by over 60% at concentrations below 50 μM.
  • Anti-inflammatory Mechanism Investigation
    • Another research focused on the anti-inflammatory activity of tert-butyl derivatives showed that they inhibited pro-inflammatory cytokines in cultured macrophages, indicating a mechanism that could be harnessed for therapeutic purposes.

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 4-bromo-2-methylpyrrolidine-1-carboxylate are compared below with key analogs, emphasizing substituent effects, physicochemical properties, and synthetic applications.

Structural and Functional Comparisons

Table 1: Structural Comparison of Pyrrolidine and Piperidine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₁₀H₁₆BrNO₂ (inferred) 262.15 4-Bromo, 2-methyl Bromine enables cross-coupling; methyl enhances steric stability
Tert-butyl 2-(4-bromo-2-chlorophenyl)pyrrolidine-1-carboxylate C₁₅H₁₉BrClNO₂ 360.67 Aryl Br, Cl Aromatic substitution diversifies reactivity; dual halogens for regioselective coupling
Tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₂₀H₂₈BrN₂O₅ 477.36 Pyridyl Br, dimethoxymethyl Heterocyclic pyridine backbone; ether groups enhance solubility
Tert-butyl 4-amidinopiperidine-1-carboxylate C₁₁H₂₁N₃O₂ 239.31 Piperidine, amidino Six-membered piperidine ring; amidino group supports metal coordination

Physicochemical Properties

  • Reactivity: The bromine atom in the target compound facilitates Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, unlike analogs with non-halogen substituents (e.g., amidino or methoxy groups) .
  • Stability : The tert-butyl ester group confers hydrolytic stability compared to smaller esters (e.g., ethyl or methyl), as seen in ethyl 4-bromo-1H-pyrrole-2-carboxylate .
  • Solubility : Methyl and tert-butyl groups enhance lipophilicity, whereas pyridine- or amidine-containing analogs exhibit improved aqueous solubility due to polar functional groups .

Biological Activity

Tert-butyl 4-bromo-2-methylpyrrolidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antiviral applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H16BrNO2, and it features a pyrrolidine ring with a tert-butyl group and a bromo substituent. This unique structure allows for various interactions with biological targets, enhancing its potential therapeutic uses.

The mechanism of action for this compound primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows the compound to participate in nucleophilic substitution reactions, where the bromine atom can be replaced by nucleophiles, potentially leading to the formation of biologically active derivatives. The steric hindrance provided by the tert-butyl group may influence the selectivity and reactivity of the compound in biological systems.

Biological Activity

Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit viral replication, making it a candidate for further development as an antiviral agent. The presence of the bromo-substituted phenoxy group in related compounds has been linked to improved binding affinity to viral targets, suggesting that similar enhancements may be observed with this compound .

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityMechanism
This compoundAntiviralInhibits viral replication
(S)-tert-butyl 2-((4-bromo-2-methylphenoxy)methyl)pyrrolidine-1-carboxylateAntiviralEnhanced binding to viral targets
(R)-tert-butyl 2-((4-bromo-2-methylphenoxy)methyl)pyrrolidine-1-carboxylateVariesDifferent biological profile

Case Study 1: Antiviral Efficacy

A study investigating the antiviral efficacy of related compounds demonstrated that those with a bromo-substituted phenoxy group exhibited enhanced activity against various viral strains. The study utilized in vitro assays to evaluate the compounds' ability to inhibit viral replication, revealing that modifications to the structure could lead to significant increases in bioactivity.

Case Study 2: Mechanistic Insights

Further research focused on elucidating the mechanism by which this compound interacts with viral proteins. Using binding affinity assays and structural modeling, researchers found that the compound's unique structure allows it to effectively compete with viral substrates, thereby inhibiting replication processes within host cells .

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 4-bromo-2-methylpyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves introducing the bromine substituent at the 4-position of a pyrrolidine ring. A common approach is halogenation of a pre-functionalized pyrrolidine derivative using brominating agents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. The tert-butyl carbamate group is introduced via a Boc-protection step using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP . Critical factors include:

  • Temperature control : Radical bromination often requires UV light or AIBN initiators at 60–80°C.
  • Solvent selection : Dichloromethane or THF is preferred for Boc protection to avoid side reactions.
  • Purification : Column chromatography with silica gel (hexane/EtOAc gradients) is standard. Yield optimization (60–85%) hinges on stoichiometric ratios and inert atmosphere use .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and pyrrolidine ring protons (δ 3.0–4.0 ppm for N–CH₂). The bromine atom deshields adjacent carbons (C4: δ ~35–40 ppm in ¹³C NMR) .
  • Mass spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ confirm the molecular formula (C₁₁H₂₀BrNO₂).
  • IR spectroscopy : Stretching vibrations for C=O (1690–1720 cm⁻¹) and C–Br (550–650 cm⁻¹) validate functional groups .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The C–Br bond serves as a reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Bromine’s electronegativity facilitates oxidative addition with palladium catalysts (e.g., Pd(PPh₃)₄), enabling aryl or amine group introduction. Reaction efficiency depends on ligand choice (e.g., XPhos) and base (Cs₂CO₃) in toluene/EtOH at 80–100°C .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

The bulky tert-butyl group and bromine atom create steric hindrance, complicating crystal packing. Single-crystal X-ray diffraction (SCXRD) with SHELXT/SHELXL software ( ) is used for structure solution. Key steps:

  • Crystal growth : Slow evaporation of EtOAc/hexane solutions at 4°C improves crystal quality.
  • Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) enhances weak diffraction signals.
  • Refinement : Anisotropic displacement parameters for Br and methyl groups reduce R-factor discrepancies (<5%) .

Q. How do computational methods (DFT/MD) predict the conformational stability of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that the tert-butyl group adopts equatorial positions in solution to minimize steric strain. Molecular dynamics (MD) simulations in explicit solvent (e.g., DCM) show axial-to-equatorial flipping barriers (~10 kcal/mol) due to bromine’s electron-withdrawing effects. These models guide synthetic designs to stabilize reactive intermediates .

Q. What contradictions exist in reported synthetic yields for this compound, and how can they be resolved?

Discrepancies (e.g., 60% vs. 85% yields) stem from:

  • Radical vs. electrophilic bromination : Radical pathways (NBS, AIBN) favor higher regioselectivity but lower yields due to byproducts.
  • Protection-deprotection efficiency : Incomplete Boc protection (e.g., due to moisture) reduces final purity. Mitigation strategies include optimizing reaction time (12–24 hours for bromination) and using anhydrous MgSO₄ during workup .

Q. How does the methyl group at the 2-position affect the compound’s hydrogen-bonding network in supramolecular assemblies?

The methyl group sterically hinders hydrogen bonding between the carbamate oxygen and adjacent molecules. Graph set analysis ( ) shows weaker R₂²(8) motifs compared to unmethylated analogs. This impacts crystallization behavior and solubility, necessitating co-crystallization agents (e.g., benzoic acid) for stable lattice formation .

Methodological Guidance Table

TechniqueApplication ExampleKey ParametersReferences
SCXRDResolving steric effects of tert-butyl and bromineSHELXT refinement, λ = 0.71073 Å
DFT CalculationsPredicting equatorial preference of tert-butyl groupB3LYP/6-31G*, explicit solvent models
Suzuki CouplingFunctionalizing C–Br for aryl group introductionPd(PPh₃)₄, XPhos, Cs₂CO₃, 80°C
Radical BrominationIntroducing bromine at C4NBS, AIBN, 60°C, UV light

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